m-Metolazon

Übersicht

Beschreibung

Metolazone is a diuretic, saluretic, and antihypertensive drug of the quinazoline class . It works by inhibiting sodium transport across the epithelium of the renal tubules, primarily at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This decreases sodium reabsorption and increases sodium, chloride, and water excretion . It is used to treat salt and water retention, causing edema accompanying congestive heart failure or kidney disease .

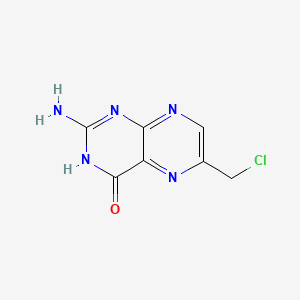

Molecular Structure Analysis

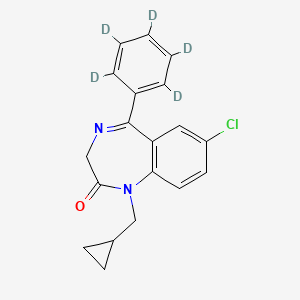

The crystal structure of Metolazone has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques . Metolazone crystallizes in space group P-1 with a = 8.1976(5), b = 14.4615(69), c = 16.0993(86) Å, α = 115.009(18), β = 90.096(7), γ = 106.264(4)°, V = 1644.52(9) Å 3, and Z = 4 .

Chemical Reactions Analysis

Metolazone works by inhibiting sodium transport across the epithelium of the renal tubules, primarily at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This action decreases sodium reabsorption and increases sodium, chloride, and water excretion .

Physical And Chemical Properties Analysis

Metolazone has the molecular formula C16H16ClN3O3S . It is only sparingly soluble in water, but more soluble in plasma, blood, alkali, and organic solvents . The crystal structure consists of alternating polar and hydrocarbon layers parallel to the ac-plane .

Wissenschaftliche Forschungsanwendungen

Behandlung von Ödemen bei Herzinsuffizienz (CHF)

m-Metolazon wird hauptsächlich zur Behandlung von Ödemen im Zusammenhang mit CHF eingesetzt. Es hilft, Flüssigkeitsansammlungen zu verhindern, indem es die Diurese fördert, d. h. die vermehrte Produktion von Urin. Dies ist besonders bei leichter Herzinsuffizienz von Vorteil, wo this compound allein oder in Kombination mit anderen Diuretika bei schwereren Erkrankungen eingesetzt werden kann .

Management von Bluthochdruck

Eine weitere wichtige Anwendung von this compound ist die Behandlung von Bluthochdruck. Als Diuretikum hilft es, das Blutvolumen zu reduzieren, wodurch der Blutdruck gesenkt wird. Es wird oft in Kombination mit anderen Medikamenten verschrieben, um die Blutdruckkontrolle zu verbessern .

Chronische Nierenerkrankung (CKD) und nephrotisches Syndrom

This compound wird auch zur Behandlung von CKD und nephrotischem Syndrom eingesetzt. Diese Erkrankungen führen zu einer übermäßigen Flüssigkeitsretention, die mit einer Kombination aus Ernährungsumstellungen und Diuretika wie this compound behandelt werden kann. Seine Wirksamkeit auch bei reduzierten glomerulären Filtrationsraten macht es zu einer wertvollen Option für Patienten mit Nierenfunktionsstörungen .

Diuretikaresistenz bei fortgeschrittener Herzinsuffizienz

Bei fortgeschrittener Herzinsuffizienz, bei der Patienten eine Resistenz gegen Schleifendiuretika aufweisen, kann this compound eingesetzt werden, um diese Herausforderung zu bewältigen. Es verstärkt die diuretische Wirkung und hilft bei der Bewältigung von klinischer Stauung und Nierenfunktion bei Patienten mit fortgeschrittener Herzinsuffizienz .

Pharmazeutische Analytik und Qualitätskontrolle

Die Stabilität und das Vorhandensein von this compound in pharmazeutischen Formulierungen werden mit chromatographischen Methoden beurteilt. Diese Methoden sind entscheidend, um die Qualität und Wirksamkeit des Arzneimittels in seiner Darreichungsform zu gewährleisten, insbesondere im Beisein seiner Abbauprodukte .

Vergleichende Studien zur Diuretik-Effizienz

Wissenschaftliche Forschung beinhaltet oft vergleichende Studien, um die Effizienz verschiedener Diuretika zu bewerten. This compound wird häufig mit anderen Diuretika verglichen, um seine entstauende Wirkung zu beurteilen, insbesondere bei Patienten mit Herzinsuffizienz, die gegen andere Behandlungen resistent sind .

Wirkmechanismus

Target of Action

m-Metolazone primarily targets the sodium-chloride cotransporters (NCC) . These cotransporters play a crucial role in the reabsorption of sodium and chloride ions in the renal tubules, which is a key process in maintaining electrolyte balance and blood pressure .

Mode of Action

The actions of m-Metolazone result from interference with the renal tubular mechanism of electrolyte reabsorption . It acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This inhibition of sodium reabsorption leads to increased excretion of sodium and water, thereby reducing fluid retention and lowering blood pressure .

Biochemical Pathways

m-Metolazone’s action on the sodium-chloride cotransporters affects the electrolyte reabsorption pathway in the kidneys . Additionally, studies have shown that m-Metolazone can upregulate mitochondrial chaperones, suggesting a potential impact on the mitochondrial stress response pathway .

Pharmacokinetics

m-Metolazone has a bioavailability of approximately 65% . It is minimally metabolized in the kidneys and primarily excreted in urine . The elimination half-life of m-Metolazone is about 14 hours , indicating its long-acting nature. It’s important to note that the pharmacokinetic properties of m-Metolazone can be influenced by factors such as dosage, patient’s renal function, and other concurrent medications .

Result of Action

The primary molecular effect of m-Metolazone is the inhibition of sodium reabsorption in the renal tubules . This leads to increased excretion of sodium and water, reducing fluid retention in the body . On a cellular level, m-Metolazone has been shown to specifically induce the expression of mitochondrial chaperones , which may have implications for cellular stress responses and longevity .

Action Environment

The efficacy and stability of m-Metolazone can be influenced by various environmental factors. For instance, the presence of food can significantly increase the time to reach maximum plasma concentration (tmax) of m-Metolazone . Additionally, the drug’s effectiveness can be affected by the patient’s renal function, as its primary site of action is in the kidneys . Therefore, conditions that impair kidney function could potentially impact the drug’s efficacy .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

m-Metolazone acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This action has been demonstrated in humans by increased excretion of phosphate and magnesium ions .

Cellular Effects

m-Metolazone has been shown to induce the expression of mitochondrial chaperones in the HeLa cell line . It also indirectly decreases the amount of water reabsorbed into the bloodstream by the kidney, so that blood volume decreases and urine volume increases .

Molecular Mechanism

The actions of m-Metolazone result from interference with the renal tubular mechanism of electrolyte reabsorption . It works by inhibiting sodium transport across the epithelium of the renal tubules, decreasing sodium reabsorption, and increasing sodium, chloride, and water excretion .

Temporal Effects in Laboratory Settings

Multiple oral doses of m-Metolazone do not display significantly different distributions or elimination characteristics from those observed for a single dose . The drug is well tolerated at the tested dose, and no adverse effects were observed .

Dosage Effects in Animal Models

In a rat model of preeclampsia, m-Metolazone reduced blood pressure without an accompanying natriuresis . The drug was administered in non-diuretic doses .

Metabolic Pathways

m-Metolazone undergoes enterohepatic circulation . It also affects the hPXR-mediated expression of CYP3A4 and MDR1 in human hepatocytes and increases CYP3A4 activity in various cell lines .

Transport and Distribution

m-Metolazone is characterized by slow and sometimes erratic absorption when administered as the Zaroxolyn product . This absorptive profile together with the large volume of distribution and high degree of renal clearance for m-Metolazone provide the pharmacologic basis for a favorable diuretic combination effect .

Subcellular Localization

While there is limited information available on the specific subcellular localization of m-Metolazone, it is known that the drug primarily acts on the renal tubules

Eigenschaften

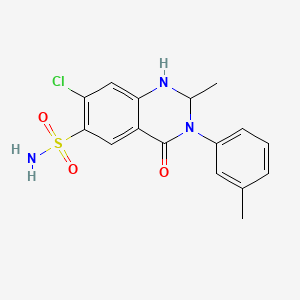

IUPAC Name |

7-chloro-2-methyl-3-(3-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c1-9-4-3-5-11(6-9)20-10(2)19-14-8-13(17)15(24(18,22)23)7-12(14)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYCJRQUTXFDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC(=C3)C)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50869-25-5 | |

| Record name | m-Metolazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050869255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-METOLAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1M5J89G86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride](/img/structure/B580018.png)